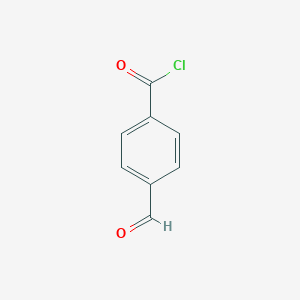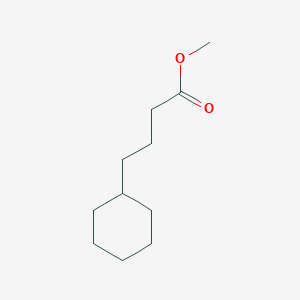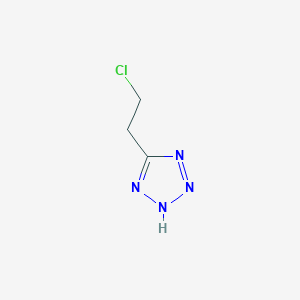
2,5-Dimetil-3-(3-metilbutil)pirazina
Descripción general
Descripción
2,5-Dimethyl-3-(3-methylbutyl)pyrazine is an organic compound with the molecular formula C11H18N2. It belongs to the class of pyrazines, which are known for their aromatic properties and are often used in flavor and fragrance industries. This compound is characterized by its distinct odor and is commonly found in various natural sources, including roasted foods and certain plants .
Aplicaciones Científicas De Investigación
2,5-Dimethyl-3-(3-methylbutyl)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its role in natural signaling mechanisms, such as pheromones in insects.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is widely used in the flavor and fragrance industry due to its distinct aroma.
Mecanismo De Acción
Mode of Action
The mode of action of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine is currently unknown due to the lack of research in this area .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of many compounds. Specific information on how environmental factors influence the action of 2,5-dimethyl-3-(3-methylbutyl)pyrazine is currently unavailable .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine typically involves the alkylation of pyrazine derivatives. One common method is the alkyl-zinc cross-coupling reaction, where an alkyl halide reacts with a pyrazine derivative in the presence of a zinc catalyst . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-50°C.
Industrial Production Methods
In industrial settings, the production of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-3-(3-methylbutyl)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include pyrazine N-oxides, dihydropyrazines, and various substituted pyrazine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethyl-3-isopentylpyrazine
- 3-Isoamyl-2,5-dimethylpyrazine
- 2-Isopentyl-3,6-dimethylpyrazine
Uniqueness
2,5-Dimethyl-3-(3-methylbutyl)pyrazine is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and sensory properties. This makes it particularly valuable in applications requiring specific aromatic characteristics .
Propiedades
IUPAC Name |
2,5-dimethyl-3-(3-methylbutyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-8(2)5-6-11-10(4)12-7-9(3)13-11/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAYKGYKYHEINT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)CCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine in food science?
A1: 2,5-Dimethyl-3-(3-methylbutyl)pyrazine is a significant flavor compound identified in a crab-like flavoring base (CFB) produced using reaction flavor technology (RFT) [, ]. This technology utilizes concentrated snow crab cooker effluent (SCCE) and specific food additives to generate desirable flavors.
Q2: How does the production process influence the presence of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine in CFB?
A2: Research indicates that 2,5-Dimethyl-3-(3-methylbutyl)pyrazine is not naturally abundant in raw SCCE [, ]. Instead, its formation is linked to the application of RFT. The specific combination of food additives (proline, glycine, arginine, methionine, and fructose) used in the RFT process likely contributes to the generation of this compound.
Q3: What is the potential role of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine in the overall aroma profile of CFB?
A3: Pearson's correlation analysis suggests that 2,5-Dimethyl-3-(3-methylbutyl)pyrazine, along with six other identified compounds, may play a significant role in the characteristic odor of CFB [, ]. This highlights its potential importance in replicating the desirable crab-like aroma.
Q4: Are there any analytical techniques used to identify and quantify 2,5-Dimethyl-3-(3-methylbutyl)pyrazine in CFB?
A4: Researchers utilized Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to identify and analyze the volatile compounds, including 2,5-Dimethyl-3-(3-methylbutyl)pyrazine, present in CFB [, ]. This technique allows for the separation and detection of individual volatile compounds within a complex mixture.
- Kim, D.-S., et al. (2019). Volatile Flavor Compounds of a Crab-like Flavoring Base Made Using Reaction Flavor Technology. Journal of Food Science, 84(12), 3600–3607.
- Kim, D.-S., et al. 반응향을 적용한 게향미제 Base의 휘발성 향기성분 [Volatile Flavor Compounds of Crab-like Flavoring Base (CFB) Made Using Reaction Flavor Technology]. Korean Journal of Food Science and Technology, 51(6), 597–604.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)




![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)




